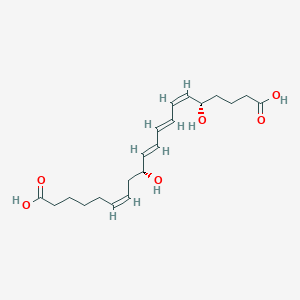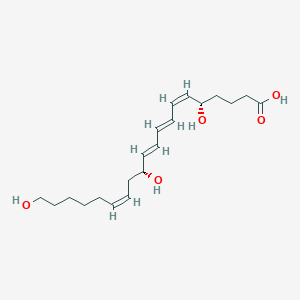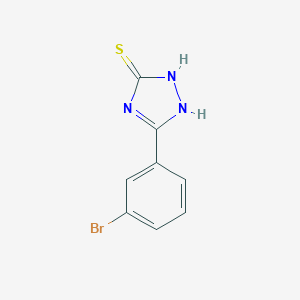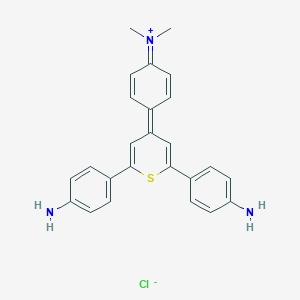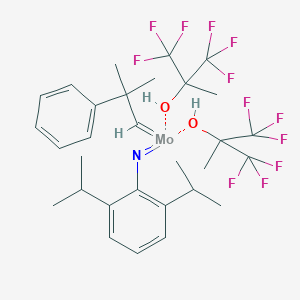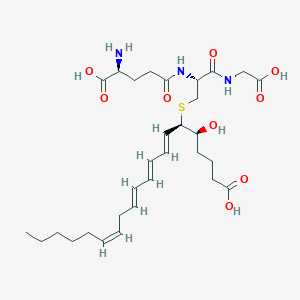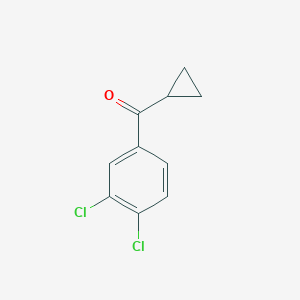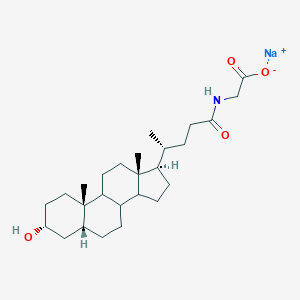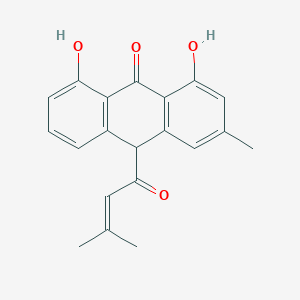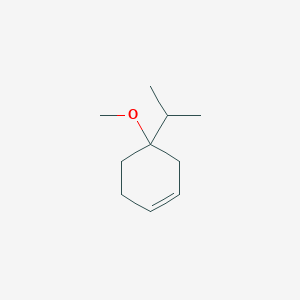
4-Methoxy-4-propan-2-ylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-propan-2-ylcyclohexene (MPCH) is a cyclic compound that has been used in scientific research for a variety of purposes. It is a colorless liquid that is soluble in most organic solvents. MPCH has a unique structure that makes it useful in a variety of applications.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it useful in a variety of organic reactions, including the Diels-Alder reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Methoxy-4-propan-2-ylcyclohexene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the central nervous system or other physiological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methoxy-4-propan-2-ylcyclohexene in lab experiments is its unique structure. This makes it useful in a variety of applications, including organic synthesis and coordination chemistry. However, there are also limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be compatible with certain reaction conditions.
Orientations Futures
There are several future directions for research on 4-Methoxy-4-propan-2-ylcyclohexene. One potential area of study is the development of new synthetic methods for 4-Methoxy-4-propan-2-ylcyclohexene and related compounds. Another area of research could focus on the use of 4-Methoxy-4-propan-2-ylcyclohexene as a ligand in coordination chemistry. Additionally, more studies could be conducted to investigate the mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene and its potential applications in organic synthesis and other fields.
Méthodes De Synthèse
The most common method for synthesizing 4-Methoxy-4-propan-2-ylcyclohexene is through the reaction of 4-methoxycyclohexanone with isopropylmagnesium bromide. The reaction is carried out in anhydrous ether and requires careful control of temperature and reaction time. The product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
4-Methoxy-4-propan-2-ylcyclohexene has been used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-Methoxy-4-propan-2-ylcyclohexene has also been used in the study of organic reactions and as a model compound for studying the effects of substituents on the reactivity of cyclic compounds.
Propriétés
Numéro CAS |
138710-80-2 |
|---|---|
Nom du produit |
4-Methoxy-4-propan-2-ylcyclohexene |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-methoxy-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18O/c1-9(2)10(11-3)7-5-4-6-8-10/h4-5,9H,6-8H2,1-3H3 |
Clé InChI |
UTYIFTPBVGXAGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCC=CC1)OC |
SMILES canonique |
CC(C)C1(CCC=CC1)OC |
Synonymes |
Cyclohexene, 4-methoxy-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





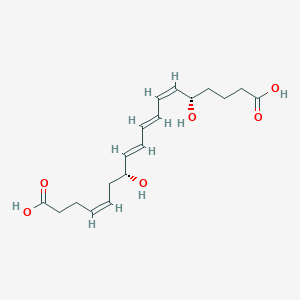
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
